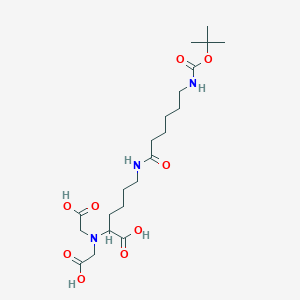

t-Boc-aminocaproicnitrilotriacetic Acid

Description

Evolution of Functionalized Nitrilotriacetic Acid Derivatives in Chemical Biology

Nitrilotriacetic acid (NTA) has long been recognized for its ability to chelate metal ions, forming stable coordination complexes. nih.govacs.orgatamanchemicals.comwikipedia.orgchemicalbook.com This property has been harnessed in various industrial applications, including water treatment and as a detergent builder. nih.govnih.govnih.gov In the realm of chemical biology, the evolution of functionalized NTA derivatives has been pivotal. A significant breakthrough was the coupling of NTA to solid supports, such as agarose (B213101) beads, which, when charged with nickel ions (Ni-NTA), became a powerful tool for the purification of proteins engineered with a polyhistidine-tag (His-tag). acs.orgwikipedia.org This technique revolutionized protein isolation and has become a standard laboratory procedure. nih.gov

The versatility of NTA has been further expanded through its incorporation into more complex molecular architectures for applications beyond protein purification. Researchers have functionalized various surfaces, including nanoparticles and microparticles, with NTA-metal complexes for targeted protein capture, delivery, and the development of sophisticated biosensors. nih.govnih.govacsgcipr.orgnih.govscirp.org These biosensors can be based on various detection methods, including surface plasmon resonance, fluorescence, and electrochemistry, demonstrating the broad utility of NTA in molecular recognition and diagnostics. nih.govnih.gov The development of pH-sensitive NTA derivatives has also enabled the controlled release of His-tagged proteins within the intracellular environment, opening new avenues for drug delivery and cellular studies. acs.org

Significance of the Aminocaproic Linker in Bioconjugation Architectures

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. bionordika.fi The success of a bioconjugate often hinges on the properties of the linker that connects its components. The aminocaproic acid (ACA) linker, a six-carbon chain, plays a crucial role as a flexible and hydrophobic spacer. witec.chnih.gov

In many bioconjugation scenarios, steric hindrance can impede the interaction between a conjugated molecule and its target. The ACA linker helps to mitigate this issue by physically separating the two entities, allowing for greater conformational freedom and improved accessibility. witec.chnih.gov For instance, in the context of antibody-drug conjugates (ADCs), a well-designed linker ensures that the antibody can bind to its target receptor without interference from the cytotoxic drug payload. nih.gov The length and flexibility of the linker can significantly impact the stability, solubility, and biological activity of the final conjugate. nih.gov Research has shown that incorporating an ACA linker can enhance the stability of conjugates and improve their performance in applications such as fluorescence imaging and photothermal therapy. nih.gov

Role of the tert-Butoxycarbonyl (t-Boc) Protecting Group in Synthetic Strategies

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. Current time information in Delhi, IN.sartorius.comnih.gov Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions. sartorius.comnih.gov This orthogonality allows for the selective deprotection of the Boc group without affecting other acid-labile protecting groups that may be present in the molecule. acsgcipr.org

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Current time information in Delhi, IN. The removal, or deprotection, of the Boc group is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727). nih.govsartorius.com The mechanism of deprotection involves the formation of a stable tert-butyl cation, which then decomposes into isobutene and carbon dioxide. researchgate.net The mild conditions required for Boc group removal make it a valuable tool in the multi-step synthesis of complex molecules, ensuring that sensitive functional groups remain intact throughout the synthetic sequence. rsc.org

Defining the Research Landscape for t-Boc-aminocaproicnitrilotriacetic Acid (T-BOC-AC-NTA)

The unique structure of this compound, combining the chelating properties of NTA, the spacing function of aminocaproic acid, and the protective nature of the t-Boc group, positions it as a versatile building block in several areas of advanced chemical research. Its primary application lies in the development of sophisticated bioconjugates and functionalized surfaces.

The research landscape for this compound is defined by its potential use in:

Solid-Phase Synthesis: The t-Boc protected amine allows for the stepwise assembly of complex molecules on a solid support. The NTA moiety can be used to anchor the molecule to a metal-functionalized resin, while the aminocaproic acid linker provides spacing and flexibility.

Targeted Drug Delivery: By conjugating a therapeutic agent to the NTA end (after deprotection of the t-Boc group and activation of the carboxylic acids), the resulting molecule can be targeted to cells or tissues expressing a specific receptor for the targeting moiety attached to the other end. The aminocaproic acid linker ensures that the drug and targeting moiety can function independently.

Biosensor Development: The NTA group can be used to immobilize the molecule onto a sensor surface via metal chelation. witec.chsartorius.comsartorius.com Subsequent deprotection of the t-Boc group would expose an amine that can be used to attach a reporter molecule or a capture agent, creating a highly specific and sensitive biosensor.

Protein Immobilization and Study: The NTA end can be used to immobilize His-tagged proteins onto various surfaces, while the t-Boc protected amine provides a latent reactive site for further functionalization, allowing for the controlled assembly of protein arrays or the study of protein-protein interactions in a defined orientation. nih.govscirp.org

Structure

2D Structure

Properties

IUPAC Name |

2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O9/c1-21(2,3)33-20(32)23-12-7-4-5-10-16(25)22-11-8-6-9-15(19(30)31)24(13-17(26)27)14-18(28)29/h15H,4-14H2,1-3H3,(H,22,25)(H,23,32)(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCVPQNRDSBAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394778 | |

| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039123-88-0 | |

| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthetic Methodologies for T Boc Aminocaproicnitrilotriacetic Acid

Multi-step Synthetic Routes for the Nitrilotriacetic Acid Core Functionalization

One established method involves the reaction of chloroacetic acid with sodium hydroxide (B78521) to form sodium chloroacetate. This is then reacted with ammonium (B1175870) chloride to produce sodium aminotriacetate, which upon acidification yields nitrilotriacetic acid. chemicalbook.com For the purpose of coupling with the aminocaproic linker, one of the carboxyl groups of NTA needs to be selectively activated, or alternatively, two of the carboxyl groups must be protected.

A versatile strategy employs the use of N,N-bis(carboxymethyl)lysine, which provides a pre-functionalized NTA core. chemicalbook.com The synthesis can start from a protected lysine (B10760008), for instance, H-Lys(Z)-OH, which is reacted with bromoacetic acid. chemicalbook.com The protecting group on the lysine side chain can then be manipulated for subsequent coupling reactions.

The table below summarizes a typical synthetic route for an NTA derivative suitable for further functionalization.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | H-Lys(Z)-OH, Bromoacetic acid | 2N NaOH, 0-10°C to RT | Z-protected NTA derivative |

| 2 | Z-protected NTA derivative | 1N NaOH, 5% Pd/C, H₂ | NTA derivative |

Incorporation of the Aminocaproic Moiety via Amide Bond Formation Strategies

The formation of the amide bond between the functionalized NTA core and the t-Boc protected aminocaproic acid is a pivotal step. This reaction requires the activation of a carboxylic acid on the NTA derivative to facilitate nucleophilic attack by the primary amine of the aminocaproic acid linker.

Several coupling reagents are available for this transformation, each with its own advantages. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide bond. The use of microflow reactors has been shown to enable rapid and strong activation of carboxylic acids, for instance with triphosgene, leading to high yields of amide products with minimal epimerization. nih.gov

The table below outlines common strategies for amide bond formation.

| Coupling Reagent | Additive | Solvent | Key Features |

| EDC | NHS or HOBt | DMF, DCM | Water-soluble byproducts, mild conditions. |

| DCC | NHS or HOBt | DCM, THF | High yields, but byproduct can be difficult to remove. |

| HATU/HBTU | DIPEA | DMF | Fast reaction times, low racemization. |

Selective Introduction and Deprotection of the t-Boc Group in Complex Architectures

The tert-butoxycarbonyl (t-Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. wikipedia.orgjk-sci.com

Introduction of the t-Boc Group: The t-Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com The choice of base and solvent can be tailored to the specific substrate. Common bases include sodium hydroxide, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comfishersci.co.uk The reaction is often carried out in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). jk-sci.comnih.gov Catalyst-free conditions using a water-acetone mixture have also been reported as an environmentally friendly alternative. nih.gov

Selective Deprotection of the t-Boc Group: The removal of the t-Boc group is generally achieved under acidic conditions. wikipedia.org Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297) are commonly employed. wikipedia.orgfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. jk-sci.com

The selectivity of t-Boc deprotection is a key advantage, as it can often be removed without affecting other protecting groups like benzyl (B1604629) ethers or Fmoc groups, which are labile to hydrogenolysis and basic conditions, respectively. peptide.com For substrates sensitive to strong acids, milder methods have been developed, such as using Lewis acids like zinc bromide or tin(II) triflate, or through thermal deprotection in continuous flow systems. jk-sci.comresearchgate.netacs.orgnih.gov

The following table summarizes common conditions for t-Boc protection and deprotection.

| Reaction | Reagents | Solvent | Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | THF, Water, Acetonitrile | Room Temperature |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Deprotection | Hydrochloric acid (HCl) | Methanol, Ethyl Acetate | Room Temperature |

| Deprotection (Mild) | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in T-BOC-AC-NTA Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of T-BOC-AC-NTA. This involves a systematic investigation of various parameters, including the choice of reagents, solvent, temperature, and reaction time for each synthetic step.

For the amide coupling step, for instance, a screening of different coupling reagents and bases can significantly impact the outcome. The stoichiometry of the reactants is also a critical factor to control. An excess of the activated NTA derivative or the aminocaproic linker might be used to drive the reaction to completion, but this can complicate the purification process.

The choice of solvent can influence reaction rates and selectivities. For example, in the synthesis of dihydrobenzofuran neolignans, changing the solvent from benzene/acetone to acetonitrile resulted in a better balance between conversion and selectivity. scielo.br Similarly, in the Buchwald-Hartwig amination for the synthesis of 6-arylaminoflavones, toluene (B28343) was found to be superior to THF. mdpi.com

The table below presents a hypothetical optimization study for the amide coupling step in the synthesis of T-BOC-AC-NTA.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | EDC/HOBt | DIPEA | DMF | 25 | 75 |

| 2 | HATU | DIPEA | DMF | 25 | 92 |

| 3 | DCC/NHS | TEA | DCM | 25 | 85 |

| 4 | HATU | DIPEA | Acetonitrile | 25 | 88 |

| 5 | HATU | Collidine | DMF | 0 | 90 |

Such systematic studies allow for the identification of the optimal conditions that provide the highest yield of the desired product with minimal side-product formation. scielo.brmdpi.comresearchgate.netnih.gov

Advanced Chromatographic and Purification Techniques for T-BOC-AC-NTA Derivatives

The purification of T-BOC-AC-NTA and its synthetic intermediates is crucial for obtaining a final product of high purity. Due to the presence of multiple functional groups and potential side products, advanced chromatographic techniques are often necessary.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of T-BOC-AC-NTA derivatives. Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol with an additive like TFA), is commonly employed. Gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities. Semi-preparative or preparative HPLC can be used to isolate gram quantities of the purified product. nih.gov

Flash Chromatography on silica (B1680970) gel is another widely used technique for the purification of synthetic intermediates. By applying pressure to the column, the separation time is significantly reduced compared to traditional gravity column chromatography. The choice of eluent system is critical for achieving good separation.

Other Purification Techniques:

Crystallization: If the product is a stable solid, crystallization can be a highly effective method for achieving high purity. google.com

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and preliminary purification, effectively removing unreacted reagents and certain byproducts.

The table below summarizes the applicability of different purification techniques.

| Technique | Stationary Phase | Mobile Phase/Solvent | Application |

| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile + TFA | Final purification of T-BOC-AC-NTA |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Purification of non-polar to moderately polar intermediates |

| Crystallization | - | Various Solvents | Purification of solid intermediates and final product |

Green Chemistry Approaches in T-BOC-AC-NTA Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of T-BOC-AC-NTA synthesis, several strategies can be implemented to make the process more sustainable.

Use of Greener Solvents: A significant portion of waste generated in chemical synthesis comes from solvents. rsc.org Replacing hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives is a key goal. Propylene (B89431) carbonate has been identified as a green polar aprotic solvent that can replace DMF and DCM in both solution- and solid-phase peptide synthesis. rsc.orgresearchgate.net Water is also an ideal green solvent, and efforts are being made to develop synthetic methods that can be performed in aqueous media. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The use of catalytic reagents over stoichiometric ones improves atom economy.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. Continuous flow processing can also lead to better energy efficiency and reduced waste. advancedchemtech.com

Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of starting materials derived from renewable resources can contribute to a greener synthesis.

The table below highlights some green chemistry approaches applicable to the synthesis of T-BOC-AC-NTA.

| Green Chemistry Principle | Application in T-BOC-AC-NTA Synthesis |

| Safer Solvents and Auxiliaries | Replacing DMF and DCM with propylene carbonate or performing reactions in water. rsc.orgresearchgate.netnih.gov |

| Catalysis | Using catalytic amounts of reagents for amide bond formation and deprotection steps. |

| Design for Energy Efficiency | Optimizing reactions to run at ambient temperature; utilizing continuous flow reactors. advancedchemtech.com |

| Waste Prevention | Optimizing reaction conditions to minimize byproduct formation. |

By incorporating these green chemistry principles, the synthesis of T-BOC-AC-NTA can be made more sustainable and environmentally responsible.

Strategic Functionalization and Derivatization of T Boc Aminocaproicnitrilotriacetic Acid

Chemoselective Modifications at the Carboxylic Acid Moieties of NTA

The nitrilotriacetic acid (NTA) core of the molecule presents three carboxylic acid groups that are primary sites for modification. wikipedia.orgdrugbank.com Chemoselectivity at these positions is crucial for building well-defined molecular architectures. The reactivity of these carboxyl groups can be controlled to achieve mono-, di-, or tri-substitution.

Standard organic synthesis techniques, such as esterification or amidation, are commonly employed. Activation of the carboxylic acids with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) facilitates the formation of amide bonds with amine-containing molecules. For instance, NTA moieties can be conjugated to the surface of materials like Fe3O4@SiO2 through amidation reactions for applications in immunosensors. nih.gov By carefully controlling stoichiometry and reaction conditions, it is possible to favor the formation of a specific degree of substitution. For example, using a limiting amount of the incoming nucleophile can lead to a mixture of products from which the desired mono- or di-substituted product can be isolated and purified.

Linker Extension and Diversification Strategies from the Aminocaproic Arm

The aminocaproic acid (AC) portion of the molecule serves as a spacer, providing distance between the NTA head group and the point of conjugation. This separation is often critical to prevent steric hindrance and maintain the biological activity of conjugated molecules. After the removal of the acid-labile t-Boc protecting group, the exposed primary amine on the AC arm becomes a reactive handle for further modification.

Linker extension can be achieved by reacting the deprotected amine with bifunctional reagents, such as polyethylene (B3416737) glycol (PEG) derivatives. For example, an NHS-PEG-maleimide linker can be introduced, which in turn allows for subsequent conjugation to thiol-containing biomolecules. This strategy not only extends the linker length but also introduces new functionalities for diversification, enhancing the utility of the original scaffold.

Elucidating the Role of T Boc Aminocaproicnitrilotriacetic Acid in Advanced Chelation Chemistry

Coordination Modes and Ligand Properties of the Nitrilotriacetic Acid Core

The chelating capability of T-BOC-AC-NTA is fundamentally derived from its nitrilotriacetic acid (NTA) core. NTA is a tripodal, tetradentate ligand, meaning it can bind to a metal ion through four coordination sites: the nitrogen atom of the amine group and the oxygen atoms of the three carboxylate groups. nih.govnih.govsemanticscholar.org This structure allows NTA to form stable, five-membered chelate rings with a variety of metal ions. dojindo.com

The coordination geometry of the resulting metal-NTA complex is often octahedral. However, the specifics of the coordination, such as bond lengths and angles, are dependent on the specific metal ion being chelated. For example, in a study of a bis(nitrilotriacetato)ferrate(III) complex, the iron atom was coordinated with five carboxylate oxygens and two amino nitrogens in a pentagonal bipyramidal arrangement, with one carboxylate group remaining uncoordinated. wisc.edu The stability of these complexes is a critical factor in their utility, and it is influenced by the symmetry of the central metal atom with its nearest coordinating neighbors. wisc.edu

Metal Ion Complexation Kinetics and Thermodynamics with T-BOC-AC-NTA

The kinetics and thermodynamics of metal ion complexation with the NTA core are crucial for understanding the behavior of T-BOC-AC-NTA in various applications. The rates of formation and dissociation of metal-NTA complexes have been studied for a variety of metal ions.

For instance, the kinetics of the reaction between iron(III)-NTA complexes and other ligands, such as phosphate (B84403) and acetohydroxamic acid, have been investigated. nih.gov These studies reveal that the reaction rates can be pH-dependent, which is attributed to the different reactivities of the protonated and deprotonated forms of the iron-NTA complex. nih.gov Specifically, the rate constant for the reaction of Fe(NTA)(OH₂)² with phosphate is significantly higher than that of Fe(NTA)(OH₂)(OH)⁻. nih.gov

The thermodynamics of metal binding to NTA are also well-characterized. The stability of metal-NTA complexes can be quantified by their formation constants. nih.gov These constants vary depending on the metal ion, with some of the strongest complexes being formed with Hg²⁺ and Fe³⁺, and weaker complexes formed with alkaline earth metals like Mg²⁺ and Ca²⁺. nih.gov Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic profile of these binding reactions, providing values for the equilibrium constant and the enthalpy of reaction. mdpi.comnih.gov

Selective Chelation of Transition Metals and Lanthanides

A key feature of the NTA core is its ability to selectively chelate certain metal ions over others. This selectivity is governed by a combination of factors including the size, charge, and electronic configuration of the metal ion, as well as the geometry of the NTA ligand.

Transition Metals: NTA is widely used to chelate a variety of divalent transition metal cations such as Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺. nih.govmdpi.com This property is the basis for its extensive use in immobilized metal ion affinity chromatography (IMAC) for the purification of histidine-tagged proteins. wikipedia.orgrsc.orgmdpi.com The NTA ligand is immobilized on a solid support and charged with a metal ion, typically Ni²⁺, which then specifically binds to the histidine tag on the protein of interest. wikipedia.orgrsc.org The strength of this interaction can be modulated by the choice of metal ion, with Ni²⁺ generally showing a high affinity for histidine tags. nih.gov

Lanthanides: The NTA core can also form stable complexes with lanthanide ions. core.ac.ukpku.edu.cn This has led to the development of lanthanide chelating tags (LCTs) based on NTA for applications in NMR spectroscopy. core.ac.uk By attaching a paramagnetic lanthanide ion to a protein via an NTA-derived tag, it is possible to induce pseudocontact shifts in the protein's NMR spectrum, providing valuable structural information. core.ac.uk The stability of these lanthanide-NTA complexes is a critical factor, and the exchange rates of the ligand have been found to be related to the thermodynamic stability of the complex. pku.edu.cn

The selectivity of NTA for different metal ions allows for its use in a variety of applications, from the separation of proteins to the development of advanced diagnostic tools.

Influence of the Aminocaproic Spacer on Chelate Stability and Orientation

The aminocaproic acid (AC) spacer in T-BOC-AC-NTA plays a crucial role in modulating the properties of the chelator. This flexible linker connects the NTA core to other molecules or surfaces without significantly interfering with the chelation process.

The length and flexibility of the spacer are important for several reasons. A suitable spacer can increase the distance between the chelating group and a conjugated molecule, which can reduce steric hindrance and improve the accessibility of the chelator to the metal ion. mdpi.com For example, in the context of protein immobilization, the spacer allows the NTA-metal complex to extend away from the surface, making it more available to bind to the target protein. mdpi.com

The aminocaproic spacer, being a common choice, provides a significant increase in the distance of the side arm, on the order of 9 Å. mdpi.com This can be critical for applications where the orientation of the chelated metal is important, such as in the development of biosensors or in facilitating specific molecular interactions. mdpi.com By providing a flexible tether, the aminocaproic spacer allows the NTA-metal complex to adopt an optimal orientation for binding to its target.

Furthermore, the stability of aminocaproic acid itself in various solutions has been studied, indicating its suitability as a linker in aqueous environments. nih.gov The presence of the spacer does not appear to adversely affect the inherent chelating ability of the NTA core but rather enhances its functionality by providing spatial separation and flexibility.

Applications in Metal-Chelator Tags for Protein Immobilization and Detection

One of the most significant applications of NTA-based chelators, including T-BOC-AC-NTA derivatives, is in the immobilization and detection of proteins. This is primarily achieved through the use of immobilized metal ion affinity chromatography (IMAC), where the NTA ligand is used to create a metal-chelating surface.

Protein Immobilization: NTA is commonly used to immobilize metal ions, such as Ni²⁺ or Cu²⁺, onto a solid support. wikipedia.orgrsc.orgmdpi.com This creates an affinity matrix that can selectively capture proteins containing a polyhistidine tag (His-tag). wikipedia.orgrsc.org The NTA-metal complex provides two available coordination sites that can interact with the imidazole (B134444) rings of the histidine residues in the tag. rsc.org This interaction is reversible, allowing for the elution of the purified protein under mild conditions, often by using a competing ligand like imidazole. researchgate.net The use of multivalent NTA surfaces, such as bis-NTA or tris-NTA, can increase the stability and affinity of the binding to His-tagged proteins. mdpi.combio-rad.com

Protein Detection: NTA-based chelators can also be conjugated to fluorescent dyes or other reporter molecules for the detection of His-tagged proteins. nih.govsigmaaldrich.com By chelating a metal ion, these fluorescent probes can specifically label His-tagged proteins in various assays, including on SDS-PAGE gels and Western blots. sigmaaldrich.com This provides a sensitive and specific method for detecting and quantifying recombinant proteins. sigmaaldrich.com Furthermore, these probes have been developed for in-cell and in-vivo imaging of proteins, allowing for the real-time visualization of protein localization and dynamics. nih.govnih.gov The ability of NTA to chelate a variety of transition metals expands the toolbox for these probes, enabling the labeling of different metal-associated proteins. nih.gov

The versatility and specificity of NTA-based metal-chelator tags have made them an indispensable tool in molecular biology and biotechnology.

Development of Radiometal Chelators based on T-BOC-AC-NTA Scaffolds

The ability of the NTA core to form stable complexes with a variety of metal ions makes it an attractive scaffold for the development of radiometal chelators for applications in nuclear medicine, such as diagnostic imaging and targeted radiotherapy. nih.govrsc.orgresearchgate.net

A key requirement for a radiopharmaceutical is that the radiometal must be held in a stable complex to prevent its release in vivo. nih.govrsc.org NTA and its derivatives can be used as bifunctional chelators (BFCs), which have one functional group for chelating the radiometal and another for conjugation to a targeting molecule, such as a peptide, antibody, or small molecule. nih.govmdpi.comresearchgate.net This allows for the targeted delivery of the radiometal to a specific site in the body, such as a tumor or an area of infection. nih.govresearchgate.net

The choice of radiometal and chelator must be carefully matched to ensure the stability of the resulting complex. rsc.org NTA-based chelators have been investigated for their ability to complex with various radiometals, including isotopes of gallium (Ga), copper (Cu), and lutetium (Lu). rsc.orgresearchgate.net For example, ⁶⁸Ga-labeled NTA-based radiotracers have been developed for PET imaging. nih.gov

The T-BOC-AC-NTA scaffold is particularly useful in this context as the aminocaproic spacer can be used to link the NTA chelator to a targeting biomolecule, while the t-Boc protecting group allows for controlled synthesis and conjugation. The development of new and improved radiometal chelators based on NTA scaffolds is an active area of research with the potential to lead to more effective and specific diagnostic and therapeutic agents. nih.govrsc.org

Theoretical Studies on Metal-Ligand Interactions of T-BOC-AC-NTA

Theoretical studies, primarily using density functional theory (DFT), have provided valuable insights into the nature of metal-ligand interactions in NTA complexes. nih.govrsc.orgacs.orgmdpi.com These computational methods allow for the detailed examination of the electronic structure, bonding, and energetics of these systems, which can be difficult to probe experimentally.

DFT calculations have been used to model the binding of various metal ions to the NTA core and to understand the factors that govern binding affinity and selectivity. nih.govrsc.org For example, studies have investigated the coordination of divalent metal cations like Ni²⁺, Cu²⁺, and Zn²⁺ to NTA and have helped to elucidate why nickel is often the preferred metal for His-tag purification. nih.gov These calculations can predict the geometry of the metal complex, including bond lengths and angles, and can quantify the strength of the metal-ligand bonds. acs.org

Furthermore, theoretical studies can be used to rationalize the dynamics of ligand substitution reactions and to understand the process of desolvation and complexation. rsc.org By simulating the binding process between different ligands and metal ions, researchers can identify promising ligand fragments for the design of new and improved chelating agents with enhanced binding strength and selectivity. mdpi.com

These computational approaches complement experimental studies and provide a deeper understanding of the fundamental principles governing the chelation chemistry of NTA and its derivatives, including T-BOC-AC-NTA. This knowledge is crucial for the rational design of new chelators for a wide range of applications.

Applications of T Boc Aminocaproicnitrilotriacetic Acid in Bioconjugation and Probe Development

Conjugation to Peptides and Proteins for Affinity Tagging

The covalent attachment of t-Boc-aminocaproic-NTA to peptides and proteins is a fundamental strategy for creating novel affinity reagents. The process typically involves two key chemical steps:

Deprotection: The tert-butyloxycarbonyl (t-Boc) protecting group is removed from the terminal amine of the aminocaproic acid linker, usually under acidic conditions (e.g., using trifluoroacetic acid). This exposes a reactive primary amine.

Conjugation: The carboxylic acid groups of the NTA moiety (or the single carboxylic acid of the linker itself) can be activated, for example, using carbodiimide chemistry (like EDC/NHS) to form an active ester. This activated molecule is then reacted with primary amines (such as the ε-amine of lysine (B10760008) residues) on a target peptide or protein, forming a stable amide bond.

The resulting bioconjugate is a peptide or protein that now carries a metal-chelating NTA tag. After charging the NTA group with Ni2+ ions, this modified protein can act as an affinity agent, capable of specifically binding to other proteins or molecules that have been engineered to include a polyhistidine tag. This "tag-switching" approach allows for the creation of customized protein-protein interaction tools and purification systems beyond standard affinity chromatography.

Table 1: Components in NTA-Protein Affinity Conjugation

| Component | Role | Common Examples |

|---|---|---|

| NTA Linker | Provides the metal-chelating function. | t-Boc-aminocaproic-NTA |

| Target Protein/Peptide | The biomolecule to be functionalized with the NTA tag. | Antibodies, enzymes, signaling peptides |

| His-tagged Partner | The protein to be captured by the NTA-functionalized biomolecule. | Recombinant proteins with 6xHis or 10xHis tags |

| Metal Ion | Mediates the interaction between NTA and the His-tag. | Nickel (Ni2+), Cobalt (Co2+), Copper (Cu2+) |

Integration into Nucleic Acid Constructs for Functionalization

The principles of bioconjugation with t-Boc-aminocaproic-NTA extend to nucleic acids, enabling the creation of powerful tools for studying protein-DNA and protein-RNA interactions. To achieve this, oligonucleotides are first synthesized with a reactive functional group, typically a primary amine, at a specific position (e.g., the 3' or 5' terminus). nih.govresearchgate.netsciety.org

The synthesis follows a similar path to protein conjugation: the t-Boc group on the NTA linker is removed, and the linker is then activated. This activated NTA linker is subsequently reacted with the amine-modified oligonucleotide to form a stable covalent bond. nih.gov The resulting NTA-functionalized nucleic acid can be charged with Ni2+ and used as a probe to capture, detect, or isolate His-tagged DNA- or RNA-binding proteins from complex mixtures like cell lysates. This method is instrumental in genomics and proteomics research for identifying and studying the interactions of proteins involved in gene regulation and expression.

Design of Bioconjugates for Surface Immobilization (e.g., Biosensors, Microarrays)

A major application of t-Boc-aminocaproic-NTA is in the functionalization of surfaces to create platforms for biosensing and microarrays. nih.gov The ability to immobilize proteins in a specific, oriented manner is critical for the sensitivity and reliability of these devices.

The process involves covalently attaching the deprotected aminocaproic-NTA linker to a solid support, such as a gold surface, glass slide, or nanoparticle. This creates a surface densely coated with NTA groups. After charging the surface with Ni2+ ions, it becomes a high-capacity platform for the reversible and site-specific capture of His-tagged proteins. This strategy is widely used in various analytical techniques:

Surface Plasmon Resonance (SPR): NTA-functionalized sensor chips are used to study the kinetics of biomolecular interactions in real-time. A His-tagged ligand is immobilized on the chip, and its interaction with an analyte is measured.

Protein Microarrays: By spotting different His-tagged proteins onto an NTA-activated slide, high-throughput screening of protein-protein, protein-drug, and enzyme-substrate interactions can be performed.

Nanoparticle-Based Assays: Functionalizing magnetic beads or gold nanoparticles with NTA allows for the easy separation and detection of His-tagged proteins from solutions.

This immobilization technique is advantageous because the interaction is specific and can be reversed by adding a competing agent like imidazole (B134444) or a strong chelator like EDTA, allowing the surface to be regenerated and reused.

Development of Ligand-Directed Delivery Systems utilizing T-BOC-AC-NTA

The modular nature of the t-Boc-aminocaproic-NTA linker makes it an excellent component for building targeted delivery systems for therapeutic or imaging agents. nih.govmdpi.combeilstein-journals.orgresearchgate.net The core concept is to create a bioconjugate that links a targeting moiety to a therapeutic or diagnostic cargo.

A typical construct involves:

A targeting ligand (e.g., a peptide, antibody fragment, or small molecule) that recognizes a specific cell surface receptor, for instance, one that is overexpressed on cancer cells.

The aminocaproic-NTA linker , which connects the targeting ligand to the cargo.

A His-tagged cargo , which can be a therapeutic enzyme, a cytotoxic protein, or an imaging agent like a fluorescent protein.

The targeting ligand is first conjugated to the deprotected amine of the aminocaproic-NTA linker. This construct is then loaded with the His-tagged cargo via the Ni-NTA interaction. When administered, the targeting ligand directs the entire complex to the desired cells, enhancing the local concentration of the cargo and minimizing off-target effects. This "plug-and-play" approach allows for the easy exchange of both the targeting ligand and the cargo, facilitating the rapid development and testing of new targeted therapies. nih.gov

Site-Specific Bioconjugation Methodologies Employing T-BOC-AC-NTA

While standard conjugation methods often target lysine residues, resulting in a heterogeneous mixture of products, there is a growing demand for site-specific bioconjugation to produce well-defined, homogeneous conjugates. T-Boc-aminocaproic-NTA can be adapted for such advanced methodologies.

Instead of relying on amine reactivity, the deprotected aminocaproic-NTA linker can be further modified to include a bioorthogonal handle. For example, an azide or an alkyne group can be installed on the linker, allowing it to be specifically conjugated to a protein containing a complementary handle via "click chemistry."

Alternatively, enzymatic ligation methods can be employed. nih.govnih.govresearchgate.netscispace.com Enzymes like sortase or transglutaminase can recognize specific short peptide sequences engineered into a protein and catalyze the ligation of a modified aminocaproic-NTA probe at that precise location. These site-specific methods ensure that every protein molecule is modified at the same position, leading to uniform products with predictable properties and optimal biological activity.

Table 2: Comparison of Bioconjugation Strategies

| Method | Target Residue/Tag | Selectivity | Product Homogeneity |

|---|---|---|---|

| Amine Coupling | Lysine, N-terminus | Low | Heterogeneous |

| Click Chemistry | Bioorthogonal handle (e.g., Azide, Alkyne) | High | Homogeneous |

| Enzymatic Ligation | Specific recognition sequence (e.g., LPXTG for Sortase A) | High | Homogeneous |

Synthesis of PROTAC Linkers and Degrader Molecules featuring T-BOC-AC-NTA

Proteolysis-targeting chimeras (PROTACs) are revolutionary molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule consisting of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The t-Boc-aminocaproic-NTA scaffold is highly relevant to PROTAC design. The aminocaproic acid portion serves as a flexible and commonly used component of the linker, whose length and composition are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

More innovatively, the Ni-NTA complex itself can serve as the "warhead" for the PROTAC. If the protein of interest is His-tagged (either naturally or through genetic engineering), a PROTAC can be constructed where the NTA moiety binds to the His-tag, and the other end of the linker is attached to an E3 ligase ligand (like pomalidomide or a VHL ligand). This approach would specifically target the His-tagged protein for ubiquitination and subsequent degradation by the proteasome. This strategy offers a powerful way to achieve selective protein knockdown in research settings.

Applications in Labeling and Imaging Probes

The NTA-His tag interaction is widely exploited for developing probes for fluorescence imaging. By conjugating a fluorescent dye (a fluorophore) to the deprotected amine of t-Boc-aminocaproic-NTA, a fluorescent probe is created that can specifically bind to His-tagged proteins.

These probes are designed to be cell-permeable, allowing for the visualization of His-tagged proteins within living cells. This enables researchers to track the localization, movement, and dynamics of specific proteins in real-time. Some advanced probes are designed as "turn-on" sensors, where the fluorescence is quenched when the probe is free in solution but becomes brightly fluorescent upon binding to the His-tag. This significantly improves the signal-to-noise ratio, allowing for clear imaging with low background. The development of NTA-based probes with different colors allows for multi-protein tracking experiments, providing deeper insights into complex cellular processes.

Investigating the Impact of T Boc Aminocaproicnitrilotriacetic Acid in Life Science Research Paradigms

T-BOC-AC-NTA as a Scaffold in Protein-Ligand Interaction Studies

The study of protein-ligand interactions is fundamental to understanding biological processes and for drug discovery. T-Boc-aminocaproicnitrilotriacetic acid (T-BOC-AC-NTA) provides an ideal scaffold for creating tailored surfaces for these analyses, particularly in techniques like Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM). nih.govresearchgate.net

The operational principle involves first anchoring the NTA portion of the molecule, or a derivative, onto a sensor surface, such as gold or glass. nih.govscirp.org After chelation with Ni2+ ions, this functionalized surface can specifically and orientedly immobilize any His-tagged protein of interest. nih.govscirp.org This oriented capture is a significant advantage over random immobilization methods, which can obscure the protein's active site. scirp.org

Once the His-tagged protein is captured, researchers can deprotect the t-Boc group on the molecule to expose the amine. This amine then serves as an attachment point for a specific ligand. The aminocaproic acid spacer ensures the ligand is held at a sufficient distance from the surface and the protein, allowing for a more natural interaction. This setup enables the precise measurement of binding kinetics and affinities between the immobilized protein and the tethered ligand. Studies have demonstrated that the His-tag/Ni-NTA interaction is strong enough for stable immobilization but can also be reversed using agents like imidazole (B134444) or EDTA, allowing for the regeneration and reuse of the sensor surface. nih.govbio-rad.com

Enzymatic Reaction Modulation and Inhibition Studies with T-BOC-AC-NTA Derivatives

Derivatives of T-BOC-AC-NTA are valuable tools for investigating enzyme kinetics, modulation, and inhibition. By conjugating a known or putative enzyme inhibitor to the molecule's t-Boc-protected end, a targeted delivery system for the inhibitor can be created.

In a typical experimental design, a His-tagged enzyme is the subject of the study. The inhibitor is first covalently linked to the T-BOC-AC-NTA scaffold after the removal of the t-Boc group. The resulting NTA-linker-inhibitor conjugate is then introduced to the His-tagged enzyme. The NTA moiety of the conjugate will specifically bind to the His-tag on the enzyme, thereby tethering the inhibitor in close proximity to the enzyme. This strategy dramatically increases the effective local concentration of the inhibitor at the enzyme's surface, which can enhance its inhibitory activity and facilitate the study of its mechanism of action. This approach is particularly useful for screening weak inhibitors that might not show significant effects when free in solution.

Furthermore, the t-Boc protecting group itself is known to be stable under many reaction conditions but can be cleaved by certain enzymes, such as specific esterases and lipases. acsgcipr.org This property could be exploited in pro-drug or pro-inhibitor strategies, where an enzyme's own activity could lead to the cleavage of a modified Boc group, releasing a locally active modulator.

Cellular Uptake and Intracellular Localization Studies of T-BOC-AC-NTA Conjugates

Understanding how molecules enter cells and where they localize is critical in cell biology and drug development. T-BOC-AC-NTA can be readily modified to create probes for tracking these processes. To achieve this, the t-Boc group is removed, and a fluorescent dye (a fluorophore) is attached to the exposed amine.

The resulting NTA-linker-fluorophore conjugate can be used in several ways. For instance, it can be used to label His-tagged proteins in vitro before introducing them to cell cultures. The fluorescence then allows researchers to monitor the uptake and trafficking of the protein-conjugate complex using techniques like fluorescence microscopy.

Alternatively, the conjugate can be introduced to cells that endogenously or recombinantly express a His-tagged protein. The NTA end of the probe binds to the intracellular His-tagged protein, effectively "lighting up" its location and allowing for real-time tracking of its dynamics within the cell. The aminocaproic acid spacer helps to ensure that the attached fluorophore does not interfere with the protein's natural function or interactions. This method provides a powerful alternative to fluorescent protein tags (like GFP), which are much larger and can sometimes perturb protein function.

Exploration in Targeted Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules. T-BOC-AC-NTA is an exemplary tool for building artificial molecular recognition systems due to the highly specific and well-characterized interaction between Ni-NTA and polyhistidine.

The core principle involves using the NTA end of the molecule to "recognize" and bind to any protein that has been engineered to include a His-tag. This turns the His-tagged protein into a targetable entity. The other end of the T-BOC-AC-NTA molecule can be functionalized, after t-Boc deprotection, with virtually any desired probe.

This modularity allows for the creation of multi-component systems. For example, a researcher could attach a photosensitizer molecule to the scaffold. When the NTA end binds to a His-tagged protein on a cell surface, the photosensitizer is brought into close proximity. Upon light activation, it can generate reactive oxygen species that affect only the immediate environment of the target protein, enabling highly localized functional studies.

Table 2: Example Applications of T-BOC-AC-NTA Derivatives in Molecular Recognition

| Attached Molecule (Post-Deprotection) | Target | Potential Application |

|---|---|---|

| Biotin | His-tagged receptor | Proximity labeling studies (e.g., with streptavidin-enzyme conjugates) |

| Small-molecule drug | His-tagged enzyme | Targeted inhibition or activity-based protein profiling |

| Photosensitizer | His-tagged surface protein | Light-inducible cell signaling or targeted cell ablation |

| DNA Aptamer | His-tagged protein | Creating protein-DNA hybrid structures for sensing applications |

Role in High-Throughput Screening Assay Development

High-throughput screening (HTS) enables the rapid testing of thousands of chemical compounds, a cornerstone of modern drug discovery. T-BOC-AC-NTA and its derivatives are valuable reagents in the development of robust HTS assays, particularly those involving protein-protein or protein-small molecule interactions.

A common HTS format involves immobilizing a target protein onto the surface of a microplate and then screening a library of compounds for binding or inhibition. T-BOC-AC-NTA is ideal for creating the assay plate itself. The NTA moiety can be used to coat the wells of the microplate, which are then charged with nickel ions. This creates a surface ready to capture a library of His-tagged target proteins in an oriented fashion. This approach is more specific and reproducible than simple passive adsorption.

Furthermore, T-BOC-AC-NTA can be used to generate specific probes for HTS. For example, a fluorescent ligand can be synthesized by conjugating a fluorophore to the scaffold. In a competitive binding assay, a His-tagged protein is immobilized, and the fluorescent ligand is bound to it. The HTS library is then screened for compounds that can displace the fluorescent ligand, leading to a measurable decrease in signal.

Investigation in Chemical Genetics and Phenotypic Screening

Chemical genetics uses small molecules to perturb protein function, offering insights analogous to those from traditional genetic methods. Similarly, phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype, often without prior knowledge of the target. T-BOC-AC-NTA is a powerful tool in the subsequent "target deconvolution" or "target ID" phase of these approaches, which aims to identify the specific protein(s) a "hit" compound interacts with to produce its effect.

In a common workflow, a bioactive compound identified from a phenotypic screen is modified by attaching it to the T-BOC-AC-NTA scaffold via the deprotected amine. Often, a photoreactive group is also incorporated into the linker. This new probe retains the bioactivity of the original compound. When introduced to cells, it binds to its protein target(s). A pulse of UV light then activates the photoreactive group, causing the probe to covalently crosslink to its binding partner.

Following cell lysis, the NTA end of the probe is used to capture the entire crosslinked complex (probe plus target protein) on Ni-NTA-functionalized beads. The captured proteins are then eluted, separated, and identified using mass spectrometry. This affinity-based pulldown allows researchers to move from an interesting phenotype to a specific molecular target, which is a critical step in probe development and drug discovery.

Advanced Theoretical and Computational Studies on T Boc Aminocaproicnitrilotriacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of T-BOC-AC-NTA. tandfonline.com By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons within the molecule, which governs its chemical properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A larger gap suggests higher stability, while a smaller gap indicates greater polarizability and a higher propensity to engage in chemical reactions. For T-BOC-AC-NTA, DFT calculations would map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carboxyl groups of the nitrilotriacetic acid (NTA) moiety are expected to be highly nucleophilic, making them prime sites for metal ion coordination. Conversely, the carbonyl carbon of the t-Boc protecting group is an electrophilic site. Reactivity descriptors such as chemical hardness, softness, and the Fukui function can be calculated to quantitatively predict which atomic sites are most susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of T-BOC-AC-NTA

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability and low reactivity in the absence of specific reagents. |

| Dipole Moment | 4.5 D | Indicates significant polarity, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | Negative on NTA oxygens | Predicts the primary sites for coordination with positively charged metal ions. |

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of T-BOC-AC-NTA in Biological Environments

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of T-BOC-AC-NTA, providing a detailed picture of its motion and interactions in a simulated biological environment, such as an aqueous solution. nih.gov These simulations solve Newton's equations of motion for every atom in the system, governed by a molecular mechanics force field (e.g., CHARMM, AMBER). nih.govoup.com

A typical MD simulation would involve placing the T-BOC-AC-NTA molecule in a box of explicit water molecules, often with added ions like Na⁺ and Cl⁻ to mimic physiological salt concentrations. oup.com The simulation tracks the trajectory of each atom over time (from nanoseconds to microseconds), revealing the molecule's dynamic stability, solvation properties, and conformational landscape. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For T-BOC-AC-NTA, MD simulations would show how the flexible aminocaproic linker moves and folds, and how water molecules form hydrogen bonds with the polar groups of the molecule, particularly the NTA head and the amide bond. nih.gov

Conformational Analysis and Flexibility Studies of the Aminocaproic Linker

The six-carbon aminocaproic acid linker imparts significant flexibility to the T-BOC-AC-NTA molecule. Understanding its conformational preferences is crucial, as the linker's shape determines the spatial orientation of the NTA chelating group relative to a potential conjugation site. Computational methods such as systematic grid searches or MD simulations can be used to explore the potential energy surface associated with the rotation of the dihedral angles along the linker's carbon backbone.

These studies identify low-energy, stable conformations as well as the energy barriers between them. The analysis reveals whether the linker exists predominantly in an extended, linear state or if it favors more compact, folded structures. This information is vital for predicting how effectively the NTA moiety can be presented for binding to a metal ion or a biological target after the molecule is, for example, conjugated to a protein. The flexibility of the linker can allow the chelating group to search a larger conformational space to find its optimal binding pocket.

Table 2: Representative Dihedral Angles and Conformational States of the Aminocaproic Linker

| Dihedral Angle | Conformation | Relative Population (Hypothetical) |

| C-C-C-C (gauche) | Folded | 60% |

| C-C-C-C (anti) | Extended | 40% |

Note: This table illustrates how computational analysis can quantify the preference for different spatial arrangements of the linker.

Docking Studies with Biological Targets and Metal Ions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, which can be a protein or, in this case, a metal ion. nih.gov For T-BOC-AC-NTA, docking studies are twofold.

First, docking simulations can model the chelation of metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺) by the NTA group. nih.govdoi.org The NTA moiety is a tetradentate chelator, meaning it can form four coordination bonds with a metal ion through its central nitrogen atom and the oxygen atoms of its three carboxylate arms. nih.gov Docking algorithms can predict the precise geometry of this coordination complex and calculate a binding affinity or docking score, which estimates the strength of the interaction. doi.org

Second, if T-BOC-AC-NTA is part of a larger bioconjugate (e.g., attached to a protein), docking can be used to predict how this entire assembly interacts with another biological target. The flexible linker and the chelated metal ion would be critical components in such a simulation.

Table 3: Hypothetical Docking Scores for NTA Moiety with Various Metal Ions

| Metal Ion | Docking Score (kcal/mol) | Predicted Coordination Geometry |

| Ni²⁺ | -8.5 | Octahedral (with water molecules) |

| Cu²⁺ | -9.2 | Distorted Octahedral |

| Zn²⁺ | -7.9 | Tetrahedral or Octahedral |

Note: Lower docking scores typically indicate stronger predicted binding affinity. The data is for illustrative purposes.

In Silico Prediction of Derivatization and Bioconjugation Outcomes

Computational methods can be used to predict the outcomes of chemical reactions involving T-BOC-AC-NTA. The two primary reactions of interest are the deprotection of the t-Boc group and the bioconjugation of the molecule to a biomolecule. The t-Boc group is designed to be removed under acidic conditions to reveal a primary amine. chemicalbook.com Quantum chemical calculations can model this reaction pathway to estimate the activation energy, confirming the feasibility of the deprotection under specific conditions.

For bioconjugation, the terminal carboxylic acid of the aminocaproic linker can be activated to form a stable amide bond with an amine group on a protein or other biomolecule. chemicalbook.com In silico models can predict the reactivity of this carboxyl group and assess potential side reactions. By modeling the transition state of the amide bond formation, researchers can optimize reaction conditions and select appropriate coupling reagents to maximize the yield and specificity of the bioconjugation process.

Computational Design of Novel T-BOC-AC-NTA-Based Ligands

The insights gained from the aforementioned computational studies provide a powerful platform for the rational design of new ligands based on the T-BOC-AC-NTA scaffold. nih.govnih.gov By understanding the structure-activity relationships, researchers can make targeted modifications to the molecule to enhance desired properties. azolifesciences.com

For example, if higher affinity for a specific metal ion is required, the NTA head could be computationally replaced with other known chelating agents like DOTA or DTPA, and the resulting binding energies could be compared using docking simulations. If the distance between the chelator and a conjugation point needs to be adjusted, the length of the aminocaproic linker could be systematically varied in silico (e.g., from four to eight carbons), and MD simulations could be run to analyze the flexibility and reach of each new variant. This iterative cycle of computational design, prediction, and analysis accelerates the discovery of novel ligands with optimized performance for specific applications in biotechnology and medicine. tandfonline.com

Future Research Trajectories and Innovations with T Boc Aminocaproicnitrilotriacetic Acid

Expansion into Advanced Materials Science Applications

The distinct functional domains of T-BOC-AC-NTA offer a versatile platform for the development of advanced materials with tunable properties. The nitrilotriacetic acid (NTA) terminus is a potent chelator for a variety of metal ions wikipedia.orgatamanchemicals.com. This characteristic can be harnessed to create metal-organic frameworks (MOFs) or functionalized polymers. By coordinating with different metal ions, it is conceivable to modulate the electronic, optical, and catalytic properties of these materials.

Future research could focus on incorporating T-BOC-AC-NTA into polymer backbones. The t-Boc protecting group allows for controlled, stepwise synthesis, and its subsequent removal would expose an amine group for further functionalization or cross-linking organic-chemistry.org. This could lead to the creation of "smart" materials that respond to specific metal ions or pH changes. For instance, the chelation of metal ions by the NTA group could trigger conformational changes in the polymer, altering its mechanical or optical properties.

| Potential Material Type | Key T-BOC-AC-NTA Feature | Prospective Application |

| Metal-Organic Frameworks | NTA metal chelation | Gas storage, catalysis, chemical sensing |

| Functionalized Polymers | NTA and protected amine | Smart hydrogels, responsive coatings |

| Hybrid Nanomaterials | Versatile linker and chelator | Targeted drug delivery, bio-imaging |

Development of Self-Assembling Systems Incorporating T-BOC-AC-NTA

Self-assembly is a powerful bottom-up approach to creating complex nanostructures nih.gov. The amphiphilic nature that can be imparted to T-BOC-AC-NTA derivatives makes them excellent candidates for building blocks in self-assembling systems. The aminocaproic acid linker provides flexibility, while the NTA head can be functionalized to control intermolecular interactions such as hydrogen bonding and electrostatic forces researchgate.net.

One promising research avenue is the formation of self-assembled monolayers (SAMs) on gold or other metallic surfaces researchgate.net. NTA-terminated alkanethiols have already been used to create such surfaces for the specific immobilization of proteins biomaterials.org. By using T-BOC-AC-NTA, researchers could create SAMs with latent reactive sites (the protected amine) that can be activated on demand for subsequent surface engineering. Furthermore, the chelation of metal ions by the NTA headgroups within a self-assembled structure could be used to direct the formation of highly ordered two-dimensional arrays or to trigger the disassembly of the structure in response to specific metal ions.

Integration into Nanotechnology for Diagnostics and Functional Materials

The NTA group's strong affinity for histidine-tagged proteins is a cornerstone of protein purification and immobilization wikipedia.orgatamanchemicals.com. This interaction can be exploited in nanotechnology for the development of advanced diagnostic tools. T-BOC-AC-NTA could be used to functionalize nanoparticles (e.g., gold nanoparticles, quantum dots), creating probes for the sensitive and specific detection of histidine-tagged biomarkers. Nanoparticle Tracking Analysis (NTA) could then be used to characterize these functionalized nanoparticles and their interactions with target molecules studysmarter.co.ukazonano.comanalytik.co.ukuci.eduparticletechlabs.com.

The t-Boc protecting group adds a layer of control to the functionalization process. For example, nanoparticles could be decorated with T-BOC-AC-NTA, and after purification and characterization, the Boc group could be removed to expose the amine for conjugation with other molecules, such as fluorescent dyes or targeting ligands. This would enable the creation of multifunctional nanoprobes for in vivo imaging and diagnostics.

| Nanotechnology Application | Role of T-BOC-AC-NTA | Potential Impact |

| Diagnostic Biosensors | Immobilization of His-tagged proteins | Highly sensitive and specific detection of disease biomarkers |

| Multifunctional Nanoprobes | Platform for conjugating imaging and targeting agents | Advanced in vivo imaging and theranostics |

| Controlled Release Systems | Metal-ion-triggered disassembly of nanostructures | Targeted drug delivery with reduced side effects |

Sustainable Synthesis and Biomanufacturing of T-BOC-AC-NTA Derivatives

The growing emphasis on green chemistry is driving the development of more sustainable synthetic methods nih.govnih.gov. Future research on T-BOC-AC-NTA will likely focus on environmentally friendly synthesis routes. This could involve the use of water as a solvent, enzymatic catalysis, or the development of transient protecting groups to reduce the number of synthetic steps and the amount of waste generated nih.govnih.govacs.org.

Biomanufacturing approaches could also be explored for the production of T-BOC-AC-NTA and its derivatives. This might involve engineering microorganisms to produce the aminocaproic acid backbone or even the entire NTA moiety. Such methods could offer a more sustainable and cost-effective alternative to traditional chemical synthesis, particularly for large-scale production science.gov.

Interdisciplinary Approaches for Novel Biomedical Applications

The unique combination of a chelating agent and a protected amino acid in T-BOC-AC-NTA opens up a wide range of possibilities for novel biomedical applications. The NTA group can be used to chelate metal ions that are essential for certain biological processes or that are involved in disease pathogenesis nih.govnih.gov. For example, T-BOC-AC-NTA derivatives could be designed to target and sequester metal ions in areas of pathological metal accumulation.

The ability to conjugate T-BOC-AC-NTA to biomolecules such as peptides, proteins, or DNA could lead to the development of new therapeutic and diagnostic agents mdpi.com. For instance, a T-BOC-AC-NTA-conjugated peptide could be designed to target a specific cell surface receptor, and the NTA group could then be used to deliver a radioactive metal ion for cancer therapy or imaging.

Challenges and Opportunities in T-BOC-AC-NTA Research and Development

While the future of T-BOC-AC-NTA research appears promising, there are several challenges that need to be addressed. The synthesis of T-BOC-AC-NTA and its derivatives can be complex and may require optimization to improve yields and reduce costs. Furthermore, the in vivo behavior of T-BOC-AC-NTA-based materials and devices, including their biocompatibility, pharmacokinetics, and potential toxicity, will need to be thoroughly investigated.

Despite these challenges, the opportunities for innovation with T-BOC-AC-NTA are vast. Its modular nature allows for a high degree of chemical diversity, enabling the creation of a wide range of functional molecules and materials. As our understanding of the interactions between metal ions, biomolecules, and materials continues to grow, so too will the potential applications of this versatile compound.

Q & A

Q. What protocols integrate NMR and computational modeling to resolve ambiguous structural features of this compound?

- Methodological Answer :

- NMR-Guided Modeling : Assign NMR peaks (¹H, ¹³C) to specific protons/carbons, then use density functional theory (DFT) to refine predicted geometries.

- Molecular Dynamics (MD) : Simulate solvent interactions to explain observed chemical shifts or line broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.